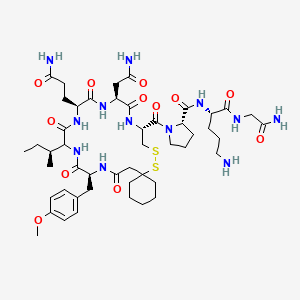

(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mpomeovt is a cyclic peptide.

Activité Biologique

(d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin, commonly referred to as OVT, is a synthetic analog of oxytocin that functions primarily as an oxytocin receptor antagonist . This compound has garnered attention for its potential applications in neuroscience and behavioral studies, particularly regarding its influence on social behaviors and reproductive functions.

- Molecular Formula : C₄₈H₇₄N₁₂O₁₂S₂

- Molecular Weight : 1075.304 g/mol

- CAS Number : 77327-45-8

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 1537.6 ± 65.0 °C at 760 mmHg

As an oxytocin receptor antagonist, this compound binds to the oxytocin receptors (OTRs), inhibiting the natural effects of oxytocin. This blockade can modulate various physiological responses and behavioral outcomes associated with oxytocin signaling.

Effects on Sexual Behavior

Research has demonstrated that OVT can significantly influence sexual behaviors in male rats. A study showed that microinjections of OVT into the medial preoptic area (MPOA) inhibited copulation behaviors in sexually experienced males, suggesting that oxytocin activity in this region facilitates sexual performance . Conversely, administration of oxytocin enhanced copulatory behaviors, indicating a complex role of this neuropeptide in regulating sexual functions.

Social Behavior Modulation

In a broader context, OVT has been implicated in modulating social interactions. Studies involving genetically engineered mice have shown that oxytocin analogs can alleviate social impairments reminiscent of autism spectrum disorders. These findings suggest that antagonists like OVT may provide insights into therapeutic strategies for social dysfunctions .

Neurological Implications

The application of OVT extends to neurological research, particularly in understanding conditions such as anxiety and depression. The compound's ability to inhibit oxytocin signaling can help elucidate the neurobiological underpinnings of these disorders. For instance, research indicates that OVT may reduce anxiety-like behaviors in animal models by blocking the anxiolytic effects typically mediated by oxytocin .

Case Studies and Experimental Evidence

- Study on Male Sexual Behavior :

-

Social Behavior in Mice :

- Objective : Investigate the effects of oxytocin analogs on social behaviors.

- Method : Genetically modified mice were treated with various oxytocin analogs.

- Results : Certain analogs improved social interactions compared to untreated controls, highlighting the potential for therapeutic applications .

Summary Table of Biological Effects

| Biological Activity | Effect of this compound |

|---|---|

| Sexual Behavior | Inhibition of copulatory efficiency |

| Social Interaction | Modulation of social impairments |

| Anxiety and Depression | Potential reduction in anxiety-like behaviors |

Applications De Recherche Scientifique

2.1. Mental Health Disorders

Recent studies have highlighted the potential of (d(CH2)51,Tyr(Me)2,Orn8)-Oxytocin in treating mental health disorders. For instance:

- PTSD and Anxiety : The compound has been shown to inhibit the activation of stress-responsive neurons in the hypothalamus, suggesting a mechanism for reducing anxiety-like behaviors .

- Autism Spectrum Disorder : Its ability to modulate social behavior indicates potential therapeutic benefits for individuals with ASD .

2.2. Cognitive Enhancement

Research has demonstrated that derivatives of oxytocin can improve cognitive functions in animal models. A study found that an oxytocin derivative administered nasally improved memory in cognitively impaired mice, suggesting that this compound might have similar effects .

3.1. In Vivo Studies

A notable study involved the administration of this compound to transgenic mice models to assess its effects on stress and anxiety responses. The results indicated a significant reduction in plasma corticosterone levels following acute salt loading, demonstrating the compound's role in stress modulation .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Propriétés

Numéro CAS |

77327-45-8 |

|---|---|

Formule moléculaire |

C48H74N12O12S2 |

Poids moléculaire |

1075.3 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C48H74N12O12S2/c1-4-27(2)40-46(70)56-31(16-17-36(50)61)42(66)57-33(23-37(51)62)43(67)58-34(47(71)60-21-9-11-35(60)45(69)55-30(10-8-20-49)41(65)53-25-38(52)63)26-73-74-48(18-6-5-7-19-48)24-39(64)54-32(44(68)59-40)22-28-12-14-29(72-3)15-13-28/h12-15,27,30-35,40H,4-11,16-26,49H2,1-3H3,(H2,50,61)(H2,51,62)(H2,52,63)(H,53,65)(H,54,64)(H,55,69)(H,56,70)(H,57,66)(H,58,67)(H,59,68)/t27-,30-,31-,32-,33-,34-,35-,40?/m0/s1 |

Clé InChI |

ZWVZXPFUQHTUKV-DCFRFDPNSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCCC4C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

SMILES isomérique |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCCCC2)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

SMILES canonique |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCCCC2)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)C(=O)N4CCCC4C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Synonymes |

(d(CH2)5,Tyr(Me)2,Orn8)vasotocin 1-(beta-mercapto-(beta,beta-cyclopentamethylene)propionic acid)-2-tyr(OMe)-8-Orn-oxytocin 1-deamino-2-O-methyl-tyrosyl-8-ornithine-1-(beta-mercapto-(beta,beta-cyclopentamethylene)propionic acid)oxytocin d(CH2)5Tyr(Me)-8-Orn-vasotocin dET2Tyr(Me)-OVT MPOMeOVT oxytocin, 1-(beta-mercapto-(beta, beta-cyclopentamethylene)propionic acid)-O-methyltyrosyl(2)-ornithine(8)- oxytocin, 1-(beta-mercapto-(beta,beta-cyclopentamethylene)propionic acid)-1-deamino-2-O-methyl-tyrosyl-8-ornithine- oxytocin, 1beta-Mpa(beta-(CH2)5)(1)-Me(Tyr)(2)-Orn(8)- oxytocin,1-(beta-mercapto-(beta, beta-cyclopentamethylene)propionic acid)-Tyr(OMe)(2)-Orn(8)- vasotocin, 1-(beta-mercapto-(beta, beta-cyclopentamethylene)propionic acid)-Tyr(OM3)(2)-Orn(8)- vasotocin, d(CH2)5-2-O-methytyrosine-8-ornithine- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.